methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate

Catalog No.
S726466
CAS No.
1001499-93-9
M.F
C6H7ClN2O2
M. Wt
174.58 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate

CAS Number

1001499-93-9

Product Name

methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate

IUPAC Name

methyl 2-(chloromethyl)pyrazole-3-carboxylate

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

InChI

InChI=1S/C6H7ClN2O2/c1-11-6(10)5-2-3-8-9(5)4-7/h2-3H,4H2,1H3

InChI Key

YJAPJBQYSZBBCA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=NN1CCl

Canonical SMILES

COC(=O)C1=CC=NN1CCl
Methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate, also known as chloromethylpyrazolecarboxylic acid methyl ester, is a chemical compound that has sparked interest in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In this paper, we will delve into the definition and background of the compound, its physical and chemical properties, synthesis and characterization methods, analytical techniques for detection and quantification, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, and potential implications in various fields of research and industry. Additionally, we will outline limitations and future directions for research into this promising compound.
Methyl 1-(methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate)-1H-pyrazole-5-carboxylate is a colorless to light yellow liquid that belongs to the pyrazole family of compounds. It has a molecular formula of C7H8ClN3O2, with a molecular weight of 205.6 g/mol. This compound has several derivatives, including 1-(methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate)-3-methyl-1H-pyrazole, and 1-(methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate)-4-methyl-1H-pyrazole. These derivatives have different physicochemical properties and varying degrees of biological activity.
The compound was first synthesized by Forthmann et al. in 2003, although the synthesis of pyrazole derivatives dates back to the 19th century. Since its discovery, research has focused on exploring its potential applications in different fields of science.
The physical and chemical properties of methyl 1-(methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate)-1H-pyrazole-5-carboxylate are as follows:
- Boiling point: 175-177℃ @ 8.6 mmHg
- Melting point: Not available
- Solubility: Slightly soluble in water, soluble in organic solvents such as ethanol and acetone
- Density: 1.37 g/cm3
- Refractive index: 1.540
The chemical properties of the compound include its reactivity with a variety of nucleophiles and electrophiles, including amines, alcohols, and carboxylic acids. The compound can undergo nucleophilic substitution or elimination reactions, depending on the experimental conditions. Its chemical stability under different environmental conditions is still being investigated.
Methyl 1-(methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate)-1H-pyrazole-5-carboxylate can be synthesized through a variety of methods, including the reaction of methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylatepyrazole with methyl carbonate or the reaction of methyl 1,2,4-triazole-5-carboxylate with thionyl chloride followed by treatment with hydrazine hydrate. The synthesis process involves several steps and requires careful monitoring of the reaction conditions to obtain high yields of the desired product.
The compound can be characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. NMR spectroscopy is particularly useful in identifying and quantifying different functional groups in the compound, while MS can provide information on the molecular weight and fragmentation pattern of the compound.
for detecting and quantifying methyl 1-(methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate)-1H-pyrazole-5-carboxylate include high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS). HPLC is a commonly used method for determining the purity of the compound, while GC and LC-MS can be used to quantify the concentration of the compound in different samples.
Research into the biological properties of methyl 1-(methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate)-1H-pyrazole-5-carboxylate has shown that the compound has potential applications in the field of pharmaceuticals. It has been found to exhibit antifungal, antimicrobial, and anti-inflammatory activity, and has shown promise as a potential anti-cancer agent. Additionally, the compound has been evaluated for its potential use in the treatment of Alzheimer's Disease, Parkinson's Disease, and other neurodegenerative disorders.
Studies have shown that methyl 1-(methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate)-1H-pyrazole-5-carboxylate has low acute toxicity and is not mutagenic. However, its chronic toxicity is not yet fully understood, and further research is required to determine its long-term effects on human health and the environment. In scientific experiments, proper safety precautions and protocols should be followed to ensure that the compound is handled safely and effectively.
Methyl 1-(methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate)-1H-pyrazole-5-carboxylate has several potential applications in scientific experiments, including:
- Synthesis of new pharmaceuticals with improved therapeutic properties
- Development of new agrochemicals and pesticides with improved efficiency and safety
- Synthesis of new materials with unique properties
Research into methyl 1-(methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate)-1H-pyrazole-5-carboxylate is ongoing, with new studies being published regularly. Scientists are exploring its potential applications in different fields and developing new synthesis methods to improve the yield and purity of the compound. Additionally, studies are being conducted to investigate its toxicity and safety under different experimental conditions.
The potential implications of methyl 1-(methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate)-1H-pyrazole-5-carboxylate in various fields of research and industry are as follows:
- Pharmaceuticals: The compound has potential applications in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.
- Agrochemicals: The compound has potential applications in the development of new agrochemicals and pesticides with improved efficiency and safety.
- Materials Science: The compound has potential applications in the synthesis of new materials with unique properties, including polymers and composites.
Some limitations of research into methyl 1-(methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate)-1H-pyrazole-5-carboxylate include its limited solubility in water, its moderate to low yield in some synthesis methods, and the lack of a comprehensive toxicity profile. Future directions for research into this promising compound could include:
- Developing new synthesis methods to improve the yield and purity of the compound
- Investigating its toxicity and safety under different experimental conditions
- Exploring its potential applications in other fields, such as materials science and environmental chemistry
- Conducting clinical trials to determine its efficacy as a potential drug candidate.

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Dates

Modify: 2023-08-15

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